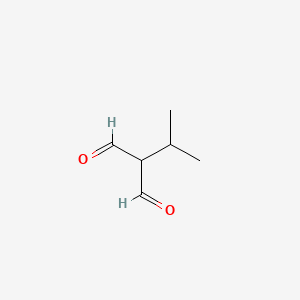
3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
3,4-Dimethylphenylmaleimide is a chemical compound belonging to the class of maleimides, which are known for their diverse biological activities Maleimides are characterized by the presence of a maleimide ring, which is a five-membered ring containing nitrogen and oxygen atoms
Applications De Recherche Scientifique
3,4-Dimethylphenylmaleimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its antitumor and antibacterial activities.
Industry: Utilized in the production of reactive dyes and as a cross-linking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3,4-dimethylphenylmaleimide involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts cellular signaling pathways, leading to various biological effects, including antitumor and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenylmaleimide typically involves the reaction of 3,4-dimethylphenylamine with maleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain pure 3,4-dimethylphenylmaleimide .
Industrial Production Methods
Industrial production of 3,4-dimethylphenylmaleimide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylphenylmaleimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleimide ring to a succinimide ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Succinimide derivatives.
Substitution: Nitrated or halogenated 3,4-dimethylphenylmaleimide.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-Phenylmaleimide: A maleimide derivative with a phenyl group attached to the nitrogen atom.
3,4-Dibromomaleimide: A maleimide derivative with bromine atoms at the 3 and 4 positions.
Uniqueness
3,4-Dimethylphenylmaleimide is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its chemical stability and biological activity. This compound exhibits a broader range of biological activities compared to other maleimide derivatives, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
3,4-dimethyl-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOLWDZEHYDCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506837 | |
| Record name | 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81109-49-1 | |
| Record name | 3,4-Dimethyl-1-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



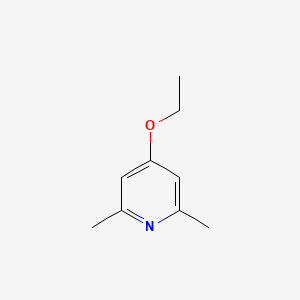
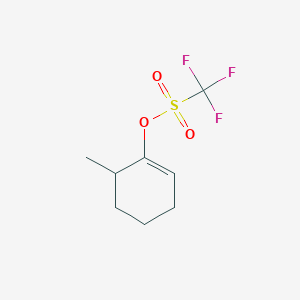
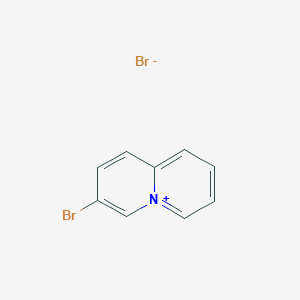

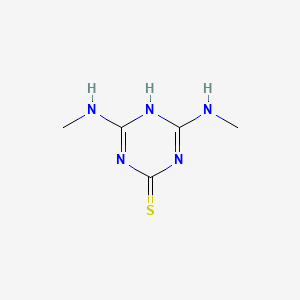
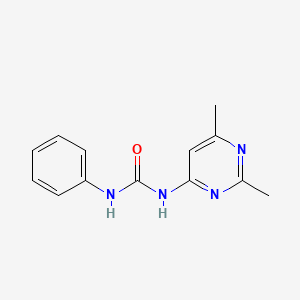
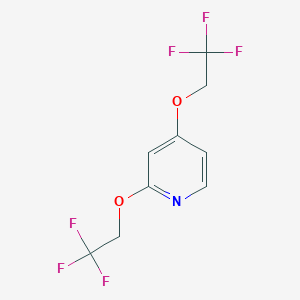
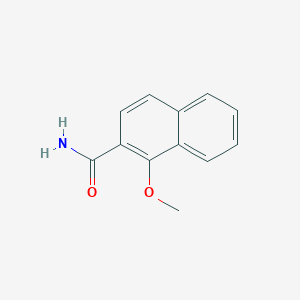
![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)



